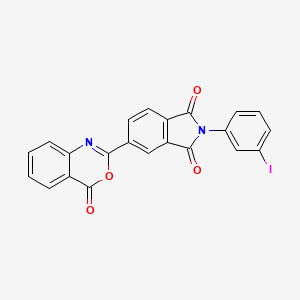
2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IKK-2 inhibitor VIII, which is a potent and selective inhibitor of the IκB kinase (IKK) enzyme. The IKK enzyme is a crucial regulator of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the immune response, inflammation, and cancer progression.
作用机制
The mechanism of action of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione involves the inhibition of the IKK enzyme, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. The IκB protein is an inhibitor of NF-κB, which is a transcription factor that plays a crucial role in the regulation of genes involved in the immune response and inflammation. By inhibiting the IKK enzyme, 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione prevents the activation of NF-κB, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione have been extensively studied in various in vitro and in vivo models. Studies have shown that this compound can effectively inhibit the activation of NF-κB, leading to a decrease in inflammation and immune response. Additionally, 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
The advantages of using 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments include its potent and selective inhibition of the IKK enzyme, which makes it a valuable tool for studying the NF-κB pathway. Additionally, this compound has been extensively studied in various in vitro and in vivo models, making it a well-characterized research tool. However, the limitations of using 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments include its complex synthesis process, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the research of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective IKK inhibitors that can be used for the treatment of various diseases. Additionally, further studies are needed to understand the precise mechanism of action of this compound and its effects on other signaling pathways. Finally, the potential use of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other drugs for the treatment of various diseases should also be explored.
合成方法
The synthesis of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. The first step involves the preparation of 3-iodoaniline, which is then reacted with 4-hydroxy-2H-1,3-benzoxazin-2-one to yield 2-(3-iodophenyl)-5-hydroxy-1H-isoindole-1,3(2H)-dione. The final step involves the oxidation of the hydroxyl group to a ketone using a suitable oxidizing agent to yield 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione.
科学研究应用
The potential applications of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in scientific research are vast. This compound has been extensively studied for its role as an IKK-2 inhibitor, which makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that IKK-2 inhibitors can suppress the activation of NF-κB, which is a transcription factor that plays a vital role in the regulation of genes involved in the immune response and inflammation.
属性
IUPAC Name |
2-(3-iodophenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11IN2O4/c23-13-4-3-5-14(11-13)25-20(26)15-9-8-12(10-17(15)21(25)27)19-24-18-7-2-1-6-16(18)22(28)29-19/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFXPUOMFDESGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC=C5)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

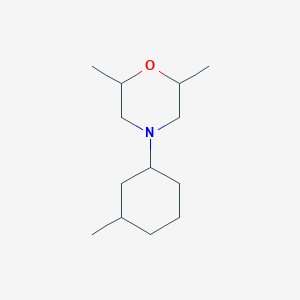
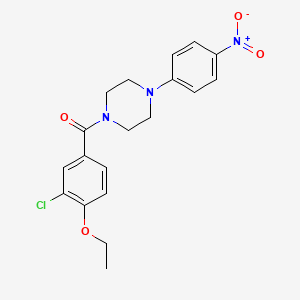
![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)

![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
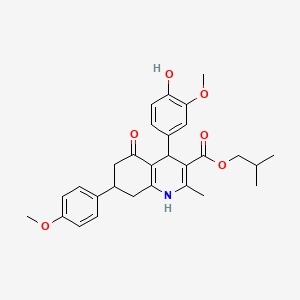
![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
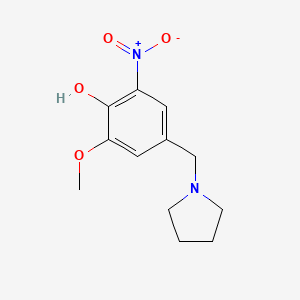
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)